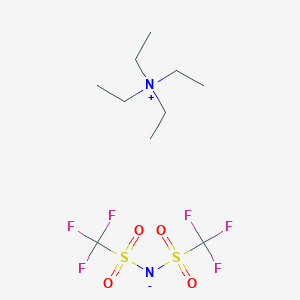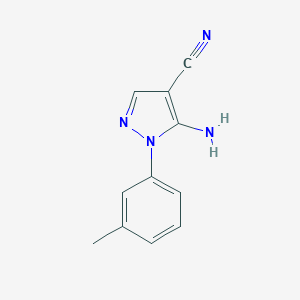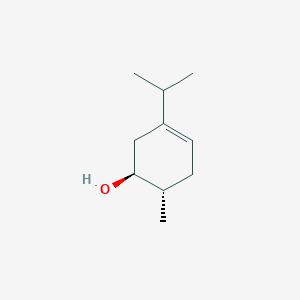
4-(2-Methylphenyl)benzonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-(2-Methylphenyl)benzonitrile derivatives involves multiple steps, including condensation reactions, cyclizations, and the use of directing groups in catalyzed cyanations. For example, Ahipa et al. (2014) synthesized a series of luminescent benzonitriles with bent-core structures, showing the versatility of benzonitriles in forming compounds with significant liquid crystalline behavior and photophysical properties (Ahipa, T. N., Kumar, Vijith, Rao, D. S. S., Prasad, S. K., & Adhikari, A., 2014). Similarly, Dong et al. (2015) reported a rhodium-catalyzed cyanation method to synthesize 2-(alkylamino)benzonitriles, showcasing an innovative approach to directly functionalize aromatic C-H bonds (Dong, J., Wu, Zhong-Qian, Liu, Zhengyi, Liu, Ping, & Sun, P., 2015).
Molecular Structure Analysis
The molecular structure of benzonitrile derivatives has been extensively studied using X-ray crystallography and spectroscopic methods. The structure is often characterized by non-planar geometries and the presence of nonconventional H-bond interactions, contributing to their liquid crystalline phases and photophysical behaviors. Techert and Zachariasse (2004) provided insights into the molecular structure of photoexcited crystalline benzonitriles, revealing changes in the torsional angles that influence their excited-state properties (Techert, S. & Zachariasse, K., 2004).
Chemical Reactions and Properties
Benzonitriles participate in various chemical reactions, including cyanation, condensation, and addition reactions, to form a wide range of derivatives. For instance, Collins et al. (1972) explored the reactions of methyl 4,6-O-benzylidene-2,3-dideoxy-2-phenylazo-α-D-hex-2-enopyranoside with different reagents, demonstrating the versatility of benzonitrile derivatives in synthetic chemistry (Collins, P., Gardiner, D., Kumar, S., & Overend, W., 1972).
Applications De Recherche Scientifique
Anticancer Activity : A study by Bera et al. (2021) synthesized a ligand derived from 4-(2-bromoacetyl)benzonitrile, which showed potential anticancer activity against U937 human monocytic cells. This highlights the use of benzonitrile derivatives in developing new anticancer agents (Bera et al., 2021).
HIV-1 Reverse Transcriptase Inhibitors : A benzonitrile derivative was found to be an important intermediate in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors, indicating its relevance in antiviral drug development (Ju Xiu-lia, 2015).
High Voltage Lithium-Ion Batteries : The study by Huang et al. (2014) used 4-(Trifluoromethyl)-benzonitrile as a novel electrolyte additive to improve the cyclic stability of LiNi 0.5 Mn 1.5 O 4 cathodes in high voltage lithium-ion batteries (Huang et al., 2014).
Nonlinear Optical (NLO) Applications : Mydlova et al. (2020) investigated molecules based on (-1-cyanovinyl)benzonitrile for NLO applications. They assessed the linear and nonlinear optical properties of these compounds, demonstrating their potential in photonics and optoelectronics (Mydlova et al., 2020).
Hepatitis C Virus (HCV) Inhibitors : Jiang et al. (2020) identified a new scaffold based on 2-((4-arylpiperazin-1-yl)methyl)benzonitrile with significant antiviral activity against HCV, highlighting the compound's therapeutic potential in antiviral drug development (Jiang et al., 2020).
Catalysis in Organic Synthesis : Dong et al. (2015) demonstrated the use of a rhodium(III)-catalyzed cyanation process to form 2-(alkylamino)benzonitriles, which are valuable intermediates in organic synthesis (Dong et al., 2015).
Biotransformation Studies : Dadd et al. (2001) explored the biotransformation of cyanomethyl benzonitrile compounds by the bacterium Rhodococcus rhodochrous, which is significant for understanding microbial degradation of nitrilic compounds in the environment (Dadd et al., 2001).
Mécanisme D'action
Target of Action
4-(2-Methylphenyl)benzonitrile, also known as 2-Cyano-4’-methylbiphenyl , is primarily used as a pharmaceutical intermediate for the synthesis of new sartans antihypertensive drugs, such as losartan, valsartan, and irbesartan . These drugs target the angiotensin II receptor type 1 (AT1) in the renin-angiotensin system, which plays a crucial role in regulating blood pressure.
Orientations Futures
While specific future directions for “4-(2-Methylphenyl)benzonitrile” were not found, it’s worth noting that the development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . This suggests that “4-(2-Methylphenyl)benzonitrile” and similar compounds could have potential uses in the development of new drugs.
Propriétés
IUPAC Name |
4-(2-methylphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-11-4-2-3-5-14(11)13-8-6-12(10-15)7-9-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJHRYFSZWZHPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362646 | |
| Record name | 4-(2-methylphenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylphenyl)benzonitrile | |
CAS RN |
189828-30-6 | |
| Record name | 4-(2-methylphenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

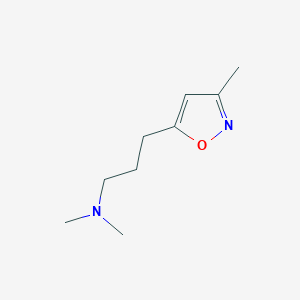
![Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-](/img/structure/B60878.png)
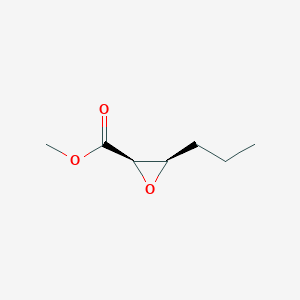
![(2R,4aR,8aS)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3]dioxine](/img/structure/B60883.png)


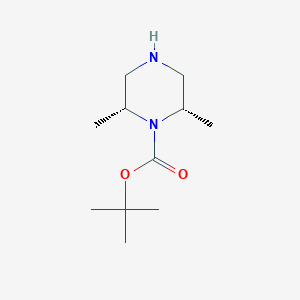
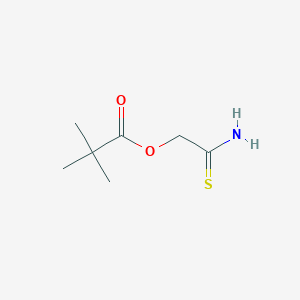
![4-Methoxy-8-oct-1-enylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B60891.png)
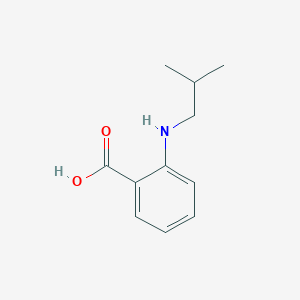
![2-[2-[2-Chloro-3-[2-(3-methyl-3H-benzthiazol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]ethenyl]-3-me](/img/structure/B60895.png)
